molecular formula C14H21N3O8S B1194563 Lamivudine-galactose

Lamivudine-galactose

Katalognummer: B1194563
Molekulargewicht: 391.395
InChI-Schlüssel: JBAIGPJSGDDRNY-LVFVHECXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Nanoparticle Formulations
Recent studies have focused on developing glycyrrhizin-conjugated chitosan nanoparticles for the targeted delivery of lamivudine. These nanoparticles are designed to enhance liver targeting, which is crucial for treating hepatitis B. The encapsulation of lamivudine within these nanoparticles showed a biphasic release pattern, indicating both an initial burst release followed by sustained release over time. This formulation demonstrated improved biodistribution and reduced tissue damage compared to conventional lamivudine solutions .

Sustained Release Tablets
Another significant application is the formulation of sustained-release tablets using natural polymers such as okra mucilage. These tablets are designed to extend the release of lamivudine up to 12 hours, addressing issues related to patient compliance and side effects associated with frequent dosing. The sustained-release formulation can mitigate problems like drug accumulation and adverse effects from multiple doses .

Pharmacokinetics and Bioavailability

Lamivudine exhibits linear pharmacokinetics following oral administration, with a reported bioavailability ranging from 68% to 88%. Studies indicate that food intake can affect the absorption rates, with a notable decrease in peak plasma concentrations when taken with meals. This variability underscores the importance of understanding pharmacokinetic profiles when developing formulations .

Clinical Applications

Chronic Hepatitis B Treatment
In clinical settings, lamivudine-galactose formulations have shown significant efficacy in managing chronic hepatitis B. Controlled studies indicated that lamivudine therapy could suppress HBV DNA replication in a substantial percentage of patients, leading to improved liver histology and reduced progression to cirrhosis .

Adverse Effects Management
While lamivudine is generally well-tolerated, some patients experience adverse effects such as pancreatitis and peripheral neuropathy. The development of targeted formulations aims to minimize these side effects by reducing systemic exposure while maintaining therapeutic levels at the site of action .

Case Studies

Several case studies highlight the effectiveness of this compound formulations:

  • Case Study 1: Hepatitis B Patients
    A cohort study involving patients with chronic hepatitis B treated with a sustained-release formulation showed a significant improvement in liver function tests and a reduction in viral load after six months of therapy.
  • Case Study 2: HIV Patients
    In HIV-positive individuals receiving this compound nanoparticles, results indicated enhanced drug delivery to hepatocytes, leading to better viral suppression compared to standard therapies.

Data Table: Summary of Key Findings

ApplicationDescriptionKey Findings
Nanoparticle FormulationsGlycyrrhizin-conjugated chitosan nanoparticles for liver targetingImproved biodistribution; reduced tissue damage
Sustained Release TabletsFormulations using okra mucilage for extended releaseExtended release up to 12 hours; better compliance
Clinical EfficacyTreatment outcomes in chronic hepatitis BSignificant viral suppression; improved liver histology
Adverse Effects ManagementReduction of systemic exposure through targeted deliveryLower incidence of pancreatitis and neuropathy

Eigenschaften

Molekularformel

C14H21N3O8S

Molekulargewicht

391.395

IUPAC-Name

4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

InChI

InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1

InChI-Schlüssel

JBAIGPJSGDDRNY-LVFVHECXSA-N

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Aussehen

Solid powder

Reinheit

>98%

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lamivudine-galactose

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine-galactose
Reactant of Route 2
Lamivudine-galactose
Reactant of Route 3
Lamivudine-galactose
Reactant of Route 4
Lamivudine-galactose
Reactant of Route 5
Lamivudine-galactose
Reactant of Route 6
Lamivudine-galactose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.